molecular formula C5H6ClN3 B1356588 5-Chloropyridine-3,4-diamine CAS No. 929074-42-0

5-Chloropyridine-3,4-diamine

Cat. No.: B1356588
CAS No.: 929074-42-0
M. Wt: 143.57 g/mol
InChI Key: MRKXLZNVFZMVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyridine-3,4-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, featuring a chlorine atom at the 5-position and amino groups at the 3- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridine-3,4-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method is the nitration of 2-amino-5-chloropyridine to yield 2-amino-3-nitro-5-chloropyridine, which is then reduced using sodium dithionite or hydrogen gas with a palladium on carbon (Pd/C) catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridine-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a Pd/C catalyst.

Major Products

The major products formed from these reactions include various substituted pyridines, nitro derivatives, and coupled products that can be further utilized in organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyridine-3,4-diamine is unique due to the presence of two amino groups at the 3- and 4-positions, which provide additional sites for functionalization and enhance its reactivity compared to other chloropyridine derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

5-chloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKXLZNVFZMVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590283
Record name 5-Chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929074-42-0
Record name 5-Chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.